N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine, also known by its IUPAC name methyl(2R)-1-phenylpropan-2-ylamine, is a compound that belongs to the class of organic compounds known as amphetamines and derivatives. It is characterized by a complex structure that incorporates both phenethylamine and propene moieties. This compound is primarily classified under the category of phenethylamines, which are organic compounds containing a phenethylamine backbone.
N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine can be sourced from various chemical databases such as DrugBank and PubChem, where it is cataloged with specific identifiers. The compound's classification includes:
The compound's molecular formula is , with an average molecular weight of approximately 189.30 g/mol .
The synthesis of N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine involves several methods typical for synthesizing phenethylamines. While specific protocols may vary, common approaches include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.
The molecular structure of N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine can be represented using various structural formulas:
[H][C@@](C)(CC1=CC=CC=C1)N(C)CC=C
BVYBGDRWIWQPOV-GFCCVEGCSA-N
The compound features a chiral center at the carbon adjacent to the nitrogen atom, contributing to its stereochemistry. The structural arrangement includes a propene moiety attached to a phenethylamine backbone, which is significant for its biological activity .
N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine can undergo various chemical reactions typical of amines and substituted phenols:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine involves its interaction with neurotransmitter systems in the central nervous system. As a derivative of amphetamine, it likely acts as a stimulant by increasing the release of catecholamines such as dopamine and norepinephrine.
N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine exhibits several physical and chemical properties:
Relevant analyses indicate that it possesses favorable absorption characteristics in biological systems, including high human intestinal absorption rates and blood-brain barrier permeability .
This compound has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural similarity to known psychoactive substances positions it as a candidate for studying:
While specific therapeutic uses are not well-documented, ongoing research may unveil novel applications within pharmacotherapy .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5